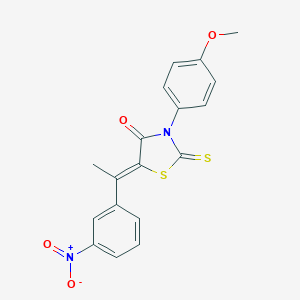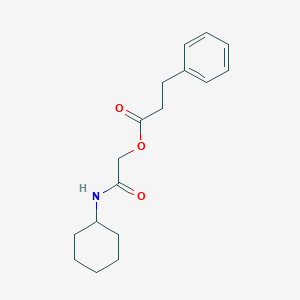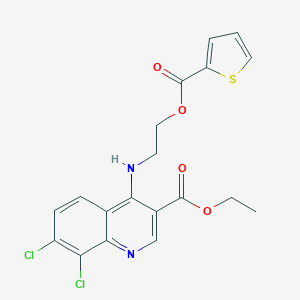![molecular formula C15H14N2O4S B241523 N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B241523.png)
N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide, also known as NPE-PE, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of a class of enzymes known as serine proteases, which are involved in a variety of physiological processes. In
Mechanism of Action
The mechanism of action of N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide involves its binding to the active site of serine proteases. This binding prevents the enzymes from carrying out their normal functions, leading to their inhibition. The structure of N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide is designed to mimic the transition state of the enzyme-catalyzed reaction, allowing it to bind tightly to the active site of the enzyme.
Biochemical and Physiological Effects:
N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide has been shown to have several biochemical and physiological effects. Inhibition of serine proteases by N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide can lead to a decrease in blood coagulation, inflammation, and cancer metastasis. Additionally, N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide has been shown to have anti-inflammatory effects in animal models of arthritis and colitis.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide in lab experiments is its high potency as a serine protease inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of side effects. However, one limitation of using N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide is its potential to interact with other proteins and enzymes in the cell, leading to off-target effects.
Future Directions
There are several future directions for research on N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide. One area of interest is the development of more selective inhibitors of specific serine proteases. This could lead to the development of more targeted therapies for diseases such as cancer and inflammation. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide and its potential for use in clinical settings.
Synthesis Methods
The synthesis of N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide involves the reaction of 3-nitrobenzaldehyde with 2-phenylethanesulfonamide in the presence of a base catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization. The synthesis of N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide has been extensively studied and optimized, and it is now a well-established method for producing this compound in high yields.
Scientific Research Applications
N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide has been widely used in scientific research as a tool for studying the role of serine proteases in various physiological processes. This compound has been shown to be a potent inhibitor of several serine proteases, including trypsin, chymotrypsin, and elastase. By inhibiting these enzymes, N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide can be used to investigate the role of serine proteases in processes such as blood coagulation, inflammation, and cancer metastasis.
properties
Product Name |
N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide |
|---|---|
Molecular Formula |
C15H14N2O4S |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
(NE)-N-[(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide |
InChI |
InChI=1S/C15H14N2O4S/c18-17(19)15-8-4-7-14(11-15)12-16-22(20,21)10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2/b16-12+ |
InChI Key |
RSAKKXZEZKWZIA-FOWTUZBSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)
![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)
![N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B241444.png)
![N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)

![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)


![N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B241462.png)




